3-(4-Chloromethyl-thiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
Tert-butyl 3-(4-(chloromethyl)thiazol-2-yl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidinecarboxylates It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-(chloromethyl)thiazol-2-yl)piperidine-1-carboxylate typically involves the reaction of a piperidine derivative with a thiazole derivative. One common method involves the use of tert-butyl piperidine-1-carboxylate and 4-(chloromethyl)thiazole-2-amine as starting materials. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-(chloromethyl)thiazol-2-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are common methods.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include primary amines.
Scientific Research Applications
Tert-butyl 3-(4-(chloromethyl)thiazol-2-yl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-(chloromethyl)thiazol-2-yl)piperidine-1-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent binding. The thiazole ring and chloromethyl group are likely involved in these interactions, facilitating the formation of stable complexes that modulate the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate: Similar structure but with a bromine atom instead of a chlorine atom.
Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate: Contains a thiophene ring instead of a thiazole ring.
Tert-butyl 4-(chloromethyl)thiazol-2-ylcarbamate: Similar structure but with a carbamate group instead of a piperidine ring.
Uniqueness
Tert-butyl 3-(4-(chloromethyl)thiazol-2-yl)piperidine-1-carboxylate is unique due to the presence of both a thiazole ring and a piperidine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C14H21ClN2O2S |
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Molecular Weight |
316.8 g/mol |
IUPAC Name |
tert-butyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H21ClN2O2S/c1-14(2,3)19-13(18)17-6-4-5-10(8-17)12-16-11(7-15)9-20-12/h9-10H,4-8H2,1-3H3 |
InChI Key |
QRMKZHAANHCQIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NC(=CS2)CCl |
Origin of Product |
United States |
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